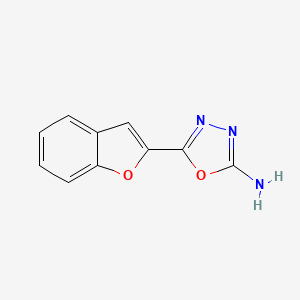

5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-amine is a derivative of 1,3,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms within a five-membered ring. The presence of the benzofuran moiety suggests that the compound may exhibit interesting chemical and biological properties due to the fused benzene and furan rings.

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives has been reported in the literature. For instance, derivatives such as 5-aryl-3-carbazoyl-1,3,4-oxadiazol-2(3H)-one have been synthesized through a two-step process. However, the expected thermal ring transformation into 2,5-disubstituted 1,3,4-oxadiazoles did not occur. Instead, acid hydrolysis led to a new ring transformation, yielding 4-benzamido-1-methyl(or phenyl)-1,2,4-triazolidine-3,5-dione derivatives . This suggests that the synthesis of 5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-amine might also involve unexpected pathways or transformations.

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives is characterized by the presence of a five-membered ring containing two nitrogen atoms and one oxygen atom. The structure of a related compound, 4-amino-1-phenyl-1,2,4-triazolidine-3,5-dione, was confirmed through various chemical reactions . This implies that the structure of 5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-amine could be elucidated using similar analytical techniques.

Chemical Reactions Analysis

The chemical reactions involving 1,3,4-oxadiazole derivatives can be complex. For example, instead of the expected thermal ring transformation, acid hydrolysis of certain derivatives led to the formation of triazolidine dione derivatives . This indicates that the chemical reactions of 5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-amine may also be influenced by factors such as temperature, solvent, and the presence of acid or base, leading to a variety of possible reaction pathways and products.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-amine are not directly reported, the properties of similar compounds can provide some insights. The synthesis of benzofuran-1,2,4-oxadiazole-1,2,3-triazole hybrids has been achieved through a green synthesis approach, indicating that these compounds can be synthesized with good to excellent yields under mild conditions . This suggests that the physical and chemical properties of the compound may allow for efficient synthesis and potential for further functionalization.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antifungal Activities

Compounds related to 5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-amine have been explored for their potent antimicrobial properties. Specifically, derivatives containing the benzofuran and 1,3,4-oxadiazol-2-amine moieties have shown promising results against various microorganism strains. The studies conducted on these compounds, such as the synthesis of 6-AminoTriazolo-Thiadiazoles integrated with benzofuran and pyrazole moieties and 5-(2-Methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine derivatives, revealed substantial antimicrobial activities when compared with standard drugs like Chloramphenicol (Idrees, Kola, & Siddiqui, 2019) (Saundane, Verma, & Katkar, 2013).

Anticancer Activities

Research has also been conducted on the anticancer potential of benzofuran-oxadiazole derivatives. These studies have shown that compounds with the 1,3,4-oxadiazol-2-amine structure exhibit significant anticancer activities. An example is the synthesis of benzimidazoles bearing oxadiazole nucleus as anticancer agents, which showed substantial growth inhibition activity in vitro (Rashid, Husain, & Mishra, 2012).

Antifungal and Wood Preservation

Compounds like benzofuran-1,3,4-oxadiazole hybrids have been evaluated for their antifungal properties, particularly against wood-degrading fungi. This application is particularly valuable in the preservation of wood materials, providing protection against decay and extending the lifespan of the wood products (Hosseinihashemi et al., 2019).

Zukünftige Richtungen

Benzofuran derivatives have attracted attention due to their diverse pharmacological activities and potential applications in many aspects . Future research could focus on further exploring the biological activities of “5-(1-Benzofuran-2-yl)-1,3,4-oxadiazol-2-amine” and its potential applications in medicine. Additionally, more studies are needed to fully understand its mechanism of action and to optimize its synthesis process.

Eigenschaften

IUPAC Name |

5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O2/c11-10-13-12-9(15-10)8-5-6-3-1-2-4-7(6)14-8/h1-5H,(H2,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCQZCCPTTFOHBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=NN=C(O3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.